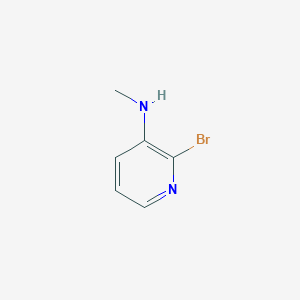

2-bromo-N-methylpyridin-3-amine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Drug Discovery

Halogenated pyridine derivatives are indispensable tools in the arsenal (B13267) of synthetic organic chemists. The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a multitude of cross-coupling reactions, including the well-established Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are pivotal in the construction of complex molecular architectures from simpler, readily available starting materials. The carbon-bromine bond in compounds like 2-bromo-N-methylpyridin-3-amine is particularly susceptible to oxidative addition to a transition metal catalyst, initiating the catalytic cycle of these powerful bond-forming methodologies. google.com

In the realm of drug discovery, the incorporation of a pyridine scaffold can enhance the pharmacological properties of a molecule, such as its solubility, metabolic stability, and ability to form crucial hydrogen bonds with biological targets. researchgate.netmdpi.com Halogen atoms themselves can also play a direct role in molecular recognition through the formation of halogen bonds, a non-covalent interaction that is increasingly being exploited in rational drug design. orgsyn.org The strategic placement of a bromine atom on a pyridine ring can, therefore, significantly influence the binding affinity and selectivity of a drug candidate for its target protein. orgsyn.org

Structural Classification and Research Landscape of Pyridine Scaffolds Bearing Amino and Bromo Substituents

Pyridine scaffolds functionalized with both amino and bromo groups represent a rich and diverse area of chemical space. The relative positions of these substituents on the pyridine ring give rise to a multitude of isomers, each with its own distinct reactivity and potential applications. For instance, the isomer 5-bromo-2-methylpyridin-3-amine (B1289001) has been utilized in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, leading to compounds with potential anti-thrombolytic and biofilm-inhibiting activities. orgsyn.orggoogle.comguidechem.com

The research landscape for these compounds is heavily focused on their utility as key intermediates in the synthesis of more complex molecules. For example, 2-amino-3-bromopyridine (B76627) is a precursor for the preparation of 2-hydroxy-1,5-naphthyridine, an important intermediate in the pharmaceutical industry. patsnap.com The synthesis of various bromo-aminopyridine derivatives is often explored in patent literature, highlighting their commercial importance as building blocks for agrochemicals and pharmaceuticals. google.com While a significant body of research exists for many of these isomers, detailed studies on this compound itself are less common, suggesting that its full potential is yet to be unlocked.

Scope and Research Objectives Pertaining to this compound

The primary research interest in this compound lies in its potential as a versatile building block for constructing more elaborate molecular frameworks. The presence of three key functional handles—the bromo substituent, the secondary amine, and the pyridine nitrogen—offers multiple avenues for chemical modification.

The core objectives for research involving this compound include:

Development of efficient and scalable synthetic routes: While general methods for the synthesis of related compounds exist, the development of specific and high-yielding procedures for this compound is crucial for its wider application.

Exploration of its reactivity in cross-coupling reactions: A systematic investigation of its performance in various palladium-catalyzed and other transition-metal-catalyzed reactions would establish its utility as a synthetic intermediate.

Application in the synthesis of biologically active molecules: The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors, receptor modulators, and other potential therapeutic agents.

Investigation of its potential in materials science: The pyridine and amino functionalities could be exploited for the development of novel ligands for catalysis or as components of functional organic materials.

The focused study of this specific isomer is essential to understand how the interplay between the bromo, methylamino, and pyridine nitrogen functionalities dictates its chemical behavior and to ultimately harness its full synthetic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMVVTMAOZMGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583009 | |

| Record name | 2-Bromo-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872492-60-9 | |

| Record name | 2-Bromo-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Bromo N Methylpyridin 3 Amine and Its Functionalized Analogues

Precursor-Directed Synthesis Approaches to 2-Bromo-N-methylpyridin-3-amine

The direct synthesis of this compound involves strategic modifications of pyridine (B92270) precursors, primarily through regioselective bromination and N-alkylation or acylation.

Regioselective Bromination Methodologies on N-Methylpyridin-3-amine Substrates

Achieving regioselective bromination of aminopyridines is a significant synthetic challenge due to the activating nature of the amino group, which can lead to multiple bromination products. However, several strategies have been developed to control the position of bromination on N-methylpyridin-3-amine substrates.

One approach involves the use of milder brominating agents and careful control of reaction conditions. For instance, N-bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of activated aromatic rings. mdpi.com The reaction of N-methylpyridin-3-amine with NBS in a suitable solvent, such as acetonitrile (B52724), at controlled temperatures can favor the introduction of a bromine atom at the C2 position, ortho to the amino group. mdpi.com The directing effect of the N-methylamino group and the steric hindrance at other positions contribute to this selectivity.

Another strategy involves a ring-opening and closing sequence. This method temporarily converts the electron-deficient pyridine into a more reactive azatriene intermediate, which can then undergo facile and regioselective halogenation. chemrxiv.org For example, a modified Zincke reaction can be employed to open the pyridine ring of a precursor, followed by halogenation with an N-halosuccinimide and subsequent ring-closure to yield the desired 3-halogenated pyridine. chemrxiv.org Computational studies have shown that the regioselectivity of this process is influenced by the stability of the developing unsaturated iminium ion in the transition state. chemrxiv.org

Furthermore, the use of pyridine N-oxides offers an alternative route to regioselective halogenation. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating electrophilic attack at specific positions. Baran and coworkers have demonstrated the regioselective bromination of fused pyridine N-oxides at the C2 position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com This method avoids the use of harsh brominating agents like elemental bromine or phosphorus oxybromide. tcichemicals.com

N-Alkylation and Acylation Routes for Aminopyridine Precursors

The introduction of a methyl group onto the nitrogen atom of an aminopyridine precursor is a crucial step in the synthesis of this compound. This can be achieved through various N-alkylation and N-acylation/reduction routes.

Direct N-alkylation of 2-bromopyridin-3-amine with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) can be challenging due to the potential for over-alkylation and competing reactions at the ring nitrogen. However, selective mono-N-alkylation of primary amines can be achieved under controlled conditions. One strategy involves a competitive deprotonation/protonation approach where the reactant primary amine is selectively deprotonated to react with the alkylating agent, while the newly formed secondary amine remains protonated and unreactive. rsc.org Another innovative, catalyst-free N-alkylation method utilizes the fusion of non-thermal plasma with charged microdroplets, which can be tuned to afford either single or double N-alkylated products. nih.gov

A more controlled and widely used approach involves a two-step sequence of N-acylation followed by reduction. The primary amine of 2-bromopyridin-3-amine can be first acylated with an acetylating agent like acetic anhydride to form the corresponding acetamide. This amide can then be reduced to the N-methyl amine using a suitable reducing agent such as lithium aluminum hydride. This method provides better control over the degree of alkylation and often results in higher yields of the desired N-methylated product. For instance, N-[5-bromo-2-methylpyridine-3-yl]acetamide can be synthesized by reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride. mdpi.com

The Goldberg reaction offers another route for N-alkylation, particularly for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine (B144113) and secondary N-alkyl(aryl)formamides. mdpi.com This copper-catalyzed cross-coupling reaction can provide high yields of the desired N-alkylated products. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of functionalized pyridine derivatives.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylated Pyridine Derivatives (e.g., from 5-bromo-2-methylpyridin-3-amine)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orgnih.gov This reaction is particularly valuable for the synthesis of arylated pyridine derivatives from bromopyridine precursors like 5-bromo-2-methylpyridin-3-amine. mdpi.com The reaction of 5-bromo-2-methylpyridin-3-amine or its N-acetylated derivative with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com

Mechanistic Considerations and Optimization Parameters in Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the bromopyridine to a Pd(0) species, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl. libretexts.org

Transmetalation : The aryl group from the boronic acid is then transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic borate (B1201080) species, which facilitates the transfer of the organic group to the palladium complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst and completes the cycle. libretexts.org

Several parameters can be optimized to improve the efficiency and selectivity of the Suzuki coupling:

Catalyst and Ligand : The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine (B1218219) ligand is crucial. mdpi.comresearchgate.net Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination. For challenging substrates like nitrogen-containing heterocycles, highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been developed that are not inhibited by basic aminopyridines. organic-chemistry.org

Base : The base plays a critical role in activating the boronic acid for transmetalation. Common bases include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃). mdpi.comnih.gov The choice of base can significantly impact the reaction yield and can be substrate-dependent.

Solvent : The reaction is often carried out in a mixture of an organic solvent and water, such as 1,4-dioxane (B91453)/water or toluene/water. mdpi.com The presence of water is often necessary for the dissolution of the base and to facilitate the transmetalation step.

Temperature : The reaction temperature is another important parameter. While many Suzuki couplings are performed at elevated temperatures (85-95 °C), some highly active catalyst systems can facilitate the reaction at room temperature. mdpi.comorganic-chemistry.org

Scope and Limitations with Various Arylboronic Acids

The Suzuki-Miyaura reaction generally exhibits a broad substrate scope, tolerating a wide range of functional groups on both the arylboronic acid and the pyridine substrate. mdpi.comnih.gov

Scope:

Electron-donating and electron-withdrawing groups: The reaction is generally effective with arylboronic acids bearing both electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., nitro, cyano) substituents. nih.gov

Sterically hindered substrates: While sterically hindered arylboronic acids can sometimes lead to lower yields, the use of appropriate catalysts and ligands can often overcome this limitation. organic-chemistry.org

Heteroarylboronic acids: The reaction can be extended to include heteroarylboronic acids, allowing for the synthesis of biheteroaryl compounds. organic-chemistry.org

Limitations:

Base-sensitive functional groups: The basic conditions required for the reaction can be incompatible with substrates containing base-sensitive functional groups. libretexts.org

Competing reactions: In some cases, side reactions such as homo-coupling of the boronic acid or protodeborylation (cleavage of the C-B bond by a proton) can occur, reducing the yield of the desired cross-coupled product.

Catalyst inhibition: As mentioned earlier, the nitrogen atoms in aminopyridines can coordinate to the palladium catalyst and inhibit its activity. organic-chemistry.org However, the use of specialized ligands can mitigate this issue. organic-chemistry.org

Palladium-Catalyzed Sonogashira Coupling of Bromopyridines with Terminal Alkynes (e.g., 2-amino-3-bromopyridines)

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a highly effective method for forming new carbon-carbon bonds. scirp.orgwikipedia.org This reaction is particularly valuable for the synthesis of 2-amino-3-alkynylpyridine derivatives from 2-amino-3-bromopyridines. scirp.org

Research has focused on optimizing the reaction conditions to achieve high yields and efficiency. A study on the coupling of 2-amino-3-bromopyridine (B76627) with various terminal alkynes identified optimal conditions that include a palladium catalyst, a copper(I) co-catalyst, a phosphine ligand, and a base in a suitable solvent. scirp.orgscirp.org The use of Pd(CF₃COO)₂, triphenylphosphine (B44618) (PPh₃), and copper iodide (CuI) in DMF with triethylamine (B128534) (Et₃N) as the base at 100°C has proven effective, yielding products in moderate to excellent yields (72-96%). scirp.orgresearchgate.net Notably, the reaction can proceed even in the absence of a nitrogen atmosphere, albeit with a slightly lower yield. scirp.org

The versatility of the Sonogashira coupling allows for the use of a wide range of terminal alkynes, including those with aryl, cyclopropyl, and alkyl substituents, to be successfully coupled with 2-amino-3-bromopyridine and its derivatives. researchgate.net For instance, reactions with various aryl acetylene (B1199291) compounds have resulted in yields exceeding 90%. researchgate.net This methodology provides a convenient and efficient route to 2-amino-3-alkynylpyridines, which are important precursors for synthesizing other heterocyclic compounds like indoles and quinolines. scirp.orgresearchgate.net

Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene scirp.orgscirp.org

| Parameter | Optimal Condition |

|---|---|

| Catalyst | 2.5 mol% Pd(CF₃COO)₂ |

| Ligand | 5 mol% PPh₃ |

| Co-catalyst | 5 mol% CuI |

| Base | Triethylamine (Et₃N) |

| Solvent | DMF |

| Temperature | 100°C |

| Time | 3 hours |

| Yield | 96% |

Exploration of Other Cross-Coupling Modalities

Beyond the Sonogashira coupling, other palladium-catalyzed cross-coupling reactions are instrumental in functionalizing bromopyridines. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a prominent example. mdpi.comresearchgate.net This reaction has been successfully applied to synthesize novel 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine and various arylboronic acids. mdpi.com The reaction typically employs a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (K₃PO₄) in a solvent mixture like 1,4-dioxane and water. mdpi.com

One challenge in Suzuki reactions involving substrates with primary amine groups is the potential for the amine to bind to the palladium center, which can impede the catalytic cycle. mdpi.com To circumvent this, the amine functionality can be protected, for instance, as an acetamide. The N-[5-bromo-2-methylpyridin-3-yl]acetamide can then undergo Suzuki coupling, followed by deprotection to yield the desired aminopyridine. mdpi.com

Other cross-coupling methods applicable to bromopyridines include the Stille reaction, which uses organotin compounds, and the Yamamoto coupling for creating symmetric biaryls. nih.govresearchgate.net The choice of coupling partner and reaction conditions allows for a high degree of control over the final product, enabling the synthesis of a diverse library of functionalized pyridine derivatives. nih.govnih.gov For instance, sequential cross-coupling reactions on substrates with multiple different halogen atoms can be achieved with high selectivity by tuning the catalyst and reaction conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for installing heteroatom nucleophiles onto aromatic rings, particularly electron-deficient ones like pyridine. researchgate.netyoutube.com The presence of the ring nitrogen makes halopyridines, especially at the 2- and 4-positions, susceptible to nucleophilic attack. uci.edustackexchange.com

The direct amination of 2-halopyridines is a common strategy for synthesizing 2-aminopyridine (B139424) derivatives. researchgate.net This reaction involves the displacement of a halide (e.g., F, Cl, Br) by an amine nucleophile. youtube.comacs.org The reactivity of the halopyridine is influenced by the nature of the halogen, with fluoride (B91410) typically being the best leaving group in classical SNAr reactions. researchgate.netacs.org

However, the synthesis of the requisite halopyridine precursors can sometimes require harsh conditions. acs.org An alternative approach involves the direct C-H fluorination of a pyridine followed by an SNAr reaction, allowing for the late-stage functionalization of complex molecules. acs.org This two-step sequence provides a versatile method for introducing a wide array of amines under mild conditions. acs.org Another innovative strategy employs the in-situ generation of highly reactive N-phosphonium pyridinium (B92312) intermediates from halopyridines, which can then readily undergo substitution with nucleophiles at ambient temperatures. nih.gov

The efficiency and selectivity of SNAr reactions are highly dependent on the reaction conditions. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating. tandfonline.comtandfonline.comrsc.orgnih.gov For example, the substitution of halopyridines with amines or other nucleophiles can be achieved in minutes under microwave conditions, sometimes even in the absence of a solvent. tandfonline.comresearchgate.net

The choice of solvent also plays a critical role. While polar aprotic solvents like DMSO are often effective, studies have shown that ethanol (B145695) can be an excellent and more benign solvent for microwave-assisted SNAr reactions of halopyridines, leading to very high yields. tandfonline.comtandfonline.com The solvent can influence reaction rates through various interactions, including hydrogen bonding and polarity effects, which can stabilize the charged intermediates formed during the reaction. researchgate.netnih.govrsc.org In some cases, running the reaction in common molecular solvents under high pressure and temperature can achieve rates comparable to those in polar aprotic solvents. acsgcipr.org

Table 2: Effect of Reaction Conditions on SNAr Reactions of Halopyridines

| Condition | Effect | Reference |

|---|---|---|

| Microwave Heating | Accelerates reaction rates, reduces reaction times, often improves yields. | tandfonline.comnih.govresearchgate.net |

| Solvent-Free | Environmentally friendly, can lead to high yields in short times under microwave irradiation. | researchgate.net |

| Ethanol as Solvent | Can provide excellent yields in microwave-assisted SNAr, offering a more benign alternative to dipolar aprotic solvents. | tandfonline.comtandfonline.com |

| High Pressure/Temp | Allows for effective reactions in less polar solvents by increasing reaction rates. | acsgcipr.org |

| Polar Aprotic Solvents (e.g., DMSO) | Generally facilitate SNAr reactions by stabilizing charged intermediates. | nih.gov |

SNAr reactions provide a direct pathway to a wide variety of substituted aminopyridine derivatives. By reacting a suitable halopyridine with a primary or secondary amine, the corresponding N-substituted aminopyridine can be formed. acs.orgresearchgate.net This method is highly versatile, allowing for the introduction of various cyclic, acyclic, aliphatic, and aromatic amines. researchgate.netuniatlantico.edu.co

For instance, 2-chloropyridine (B119429) can react with various amines to introduce new nitrogen substituents at the 2-position. youtube.com Similarly, more complex scaffolds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can undergo selective mono-amination via SNAr by carefully controlling the reaction conditions, such as using triethylamine in refluxing ethanol. uniatlantico.edu.co The ability to selectively functionalize polysubstituted pyridines through SNAr is crucial for building molecular complexity and synthesizing targeted libraries of compounds for biological screening. acs.orguniatlantico.edu.co

Novel Synthetic Pathways for Aminopyridine Ligand Scaffolds

The development of novel and efficient synthetic routes to aminopyridine ligands is an active area of research. One innovative approach is the use of multicomponent reactions (MCRs). A one-pot, three-component reaction involving enaminones, malononitrile, and a primary amine under solvent-free conditions has been developed for the rapid synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov This method is simple, fast, and offers a cleaner, more flexible route to these important scaffolds. nih.gov

Another novel strategy involves the reaction of 2-cyanopyridines with lithium amides, which leads to the formation of aminopyridines through the displacement of the cyanide group. researchgate.net This represents an unusual example of cyanide acting as a leaving group in a nucleophilic aromatic substitution.

Furthermore, unique ligand scaffolds, such as symmetric double-headed aminopyridines, have been synthesized. nih.gov These compounds are often prepared through a multi-step sequence that can involve the reaction of a protected aminopyridine anion with a bis-electrophile, followed by deprotection. nih.gov Such novel scaffolds are of interest for their potential as inhibitors of enzymes like neuronal nitric oxide synthase. nih.gov

Reactivity Profiles and Reaction Mechanisms of 2 Bromo N Methylpyridin 3 Amine Core Structure

Electrophilic Activation and Subsequent Transformations of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further influenced by its substituents. In 2-bromo-N-methylpyridin-3-amine, the N-methylamino group at the 3-position is an activating group that donates electron density to the ring through resonance, while the bromine atom at the 2-position is a deactivating group due to its inductive electron-withdrawing effect.

Nucleophilic Reactivity of the Amino and Halogen Substituents

The substituents on the pyridine ring exhibit distinct nucleophilic and electrophilic properties. The secondary amine is a potent nucleophile, while the bromine atom primarily acts as a leaving group or a handle for metal-catalyzed cross-coupling.

The lone pair of electrons on the nitrogen atom of the N-methylamino group allows it to act as a nucleophile. youtube.com This reactivity is demonstrated in reactions such as acylation. For example, the related isomer 5-bromo-2-methylpyridin-3-amine (B1289001) reacts with acetic anhydride (B1165640) to form the corresponding amide, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation is often employed to protect the amino group or to modify its electronic properties before subsequent reactions, such as Suzuki cross-couplings. mdpi.com

Conversely, the bromine atom at the 2-position is not typically displaced by direct nucleophilic aromatic substitution (SNAr) unless the pyridine ring is highly activated, for example by a strongly electron-withdrawing group or by quaternization of the ring nitrogen. In studies of N-methylpyridinium ions, the leaving group order for SNAr reactions with piperidine (B6355638) was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that bromo-substituted pyridinium (B92312) salts can undergo substitution, but are less reactive than their cyano- and fluoro-counterparts. nih.gov The primary utility of the bromo substituent lies in its ability to participate in transition-metal-catalyzed reactions.

Palladium-Mediated Reaction Pathways and Catalytic Cycles

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and the bromine atom of this compound serves as an excellent handle for such transformations. mdpi.com These reactions provide a direct route to complex biaryl and N-aryl pyridine structures.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, involves a catalytic cycle centered on a palladium complex. The key steps are oxidative addition, transmetalation (or amine coordination), and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (C-Br bond) to a low-valent palladium(0) complex, typically generated in situ. This step forms a palladium(II) intermediate. uwindsor.canih.gov A significant challenge with substrates like 3-halo-2-aminopyridines is the potential for the adjacent amino group to coordinate with the palladium center, which can prevent or slow down the oxidative addition step. nih.gov

Transmetalation/Amine Coordination: In a Suzuki coupling, a boronic acid derivative undergoes transmetalation with the palladium(II) complex, transferring the aryl group to the palladium. mdpi.com In a Buchwald-Hartwig amination, the amine coordinates to the palladium(II) center, followed by deprotonation with a base to form a palladium-amido complex. nih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic fragments (the pyridine and the newly introduced group) are coupled together, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. scholaris.ca

The presence of the N-methylamino group proximal to the bromine can hinder the reaction by coordinating to the Pd(II) center after oxidative addition, thereby impeding subsequent steps like transmetalation. nih.gov

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions, profoundly influencing catalytic activity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the key steps of oxidative addition and reductive elimination.

In a study on the C,N-cross coupling of 3-bromo-2-aminopyridine with morpholine, a variety of biarylmonophosphine and bidentate phosphine ligands were screened. nih.gov The results highlight the dramatic impact of ligand structure on reaction yield. While bidentate ligands like Xantphos and DPEPhos were ineffective, bulky monophosphine ligands from the Buchwald family showed significant activity. Notably, the use of a RuPhos-based precatalyst gave the highest yield, demonstrating the superiority of certain ligands for this challenging substrate class. nih.gov Such catalyst systems, often based on ligands like BrettPhos and RuPhos, have been shown to provide wide scope and high efficiency for C-N cross-coupling reactions. rsc.org

| Ligand/Precatalyst | Type | Yield (%) |

|---|---|---|

| XPhos (L1) | Biarylmonophosphine | 40 |

| SPhos (L2) | Biarylmonophosphine | 63 |

| RuPhos (L3) | Biarylmonophosphine | 73 |

| BrettPhos (L4) | Biarylmonophosphine | 70 |

| RuPhos-Precatalyst (Pre-L3) | Precatalyst | 83 |

| Xantphos (L10) | Bidentate | <5 |

| DPEPhos (L11) | Bidentate | <5 |

Intramolecular Cyclization and Rearrangement Studies Involving the Pyridine Moiety

The this compound scaffold is a precursor for constructing fused heterocyclic systems through intramolecular cyclization reactions. These reactions can involve the existing functional groups or groups introduced in prior steps.

One relevant pathway is hetarynic cyclization. Studies on 3-bromo-2-[(N-substituted)amino]pyridines have shown that these compounds, upon treatment with a strong base like KNH₂ in liquid ammonia, can generate a hetaryne intermediate. This highly reactive species can then undergo intramolecular cyclization with the N-substituent, leading to the formation of fused ring systems such as N-substituted dihydrodipyridopyrazines. researchgate.net

Computational Chemistry and Theoretical Investigations on 2 Bromo N Methylpyridin 3 Amine and Analogues

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. Studies on analogues of 2-bromo-N-methylpyridin-3-amine, such as derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) and other substituted bromopyridines, have utilized DFT methods, commonly with the B3LYP functional and various basis sets like 6-31G(d,p), to optimize molecular geometries and explore their electronic landscapes. Current time information in Edmonton, CA.mdpi.com These calculations are fundamental for the subsequent analyses of frontier molecular orbitals, reactivity, and electrostatic potential.

For instance, a study on 2-bromo-3-hydroxy-6-methyl pyridine (B92270) employed the B3LYP/6-311G(d,p) level of theory to determine its optimized structure and electronic properties. jocpr.comresearchgate.net Similarly, comprehensive DFT studies have been conducted on other substituted bromopyridines, providing a solid foundation for understanding the influence of substituent groups on the pyridine ring. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational studies on pyridine derivatives provide insight into these properties. For example, in a study of 2-bromo-3-hydroxy-6-methyl pyridine, the HOMO-LUMO energy gap was calculated to be 5.39512 eV, suggesting significant stability. jocpr.com The distribution of these orbitals is also critical; the HOMO often indicates the site of electrophilic attack, while the LUMO points to the site of nucleophilic attack. In many pyridine analogues, the HOMO is localized over the pyridine ring and the amino group, while the LUMO is distributed over the ring and the bromo substituent.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogue Compound

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Bromo-3-hydroxy-6-methyl pyridine | -0.24189 | -0.04354 | 5.39512 |

Data sourced from a DFT study using the B3LYP/6-311G(d,p) basis set. jocpr.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as μ²/2η, where μ is the electronic chemical potential (approximately (EHOMO + ELUMO) / 2).

Nucleophilicity Index (Nu): Quantifies the nucleophilic character of a molecule.

These descriptors have been calculated for various pyridine derivatives, providing a quantitative measure of their reactivity. mdpi.com For example, a study on 2-amino-3-bromo-5-nitropyridine (B103754) reported an electrophilicity index of 5.905, indicating its potential biological activity. acs.org

Table 2: Calculated Reactivity Descriptors for a Pyridine Analogue

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| 2-Amino-3-bromo-5-nitropyridine | 2.09 | 5.905 |

Data derived from DFT/B3LYP/6–311++G(d,p) calculations. acs.org

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For pyridine analogues, MEP maps typically show the most negative potential around the nitrogen atom of the pyridine ring and any oxygen atoms, indicating these as the primary sites for electrophilic interaction. mdpi.comjocpr.comacs.org The areas around hydrogen atoms and the bromine atom often exhibit a positive potential, marking them as potential sites for nucleophilic attack.

Quantum Mechanical Modeling of Reaction Pathways and Transition States

Quantum mechanical modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. While specific studies on the reaction pathways of this compound are not readily found, research on related systems, such as the Suzuki cross-coupling reactions of bromo-amino-pyridines, highlights the utility of these methods. mdpi.com

These computational models can describe the energetic profiles of reactions, detailing the formation and breaking of bonds. For instance, in a Suzuki coupling reaction, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in the structural elucidation of newly synthesized compounds.

DFT calculations have been successfully used to predict the IR and Raman spectra of various brominated pyridine derivatives. jocpr.comnih.gov The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental data. For example, in the calculated IR spectrum of 2-bromo-3-hydroxy-6-methyl pyridine, characteristic C-H stretching vibrations are predicted in the region of 2923-3079 cm⁻¹. jocpr.com

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can be compared with experimental spectra to confirm the structure of the molecule.

Table 3: Predicted IR Frequencies for an Analogue Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching | 2923, 2976, 2999, 3063, 3079 |

| Ring deformation | 1549, 1574 |

| C-H, C-O-H, C-C-H in-plane bending | 1100, 1375 |

Data for 2-bromo-3-hydroxy-6-methyl pyridine from DFT/B3LYP/6-311G(d,p) calculations. jocpr.com

Exploration of Non-Linear Optical (NLO) Properties in Pyridine-Based Derivatives

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in a variety of advanced technologies, including optical data processing, telecommunications, and the development of optical and photonic devices. rsc.orgnih.govyoutube.com Materials with notable NLO responses are characterized by their ability to alter the properties of light, a phenomenon that arises from the interaction of intense electromagnetic fields, such as those produced by lasers, with the material. youtube.com This interaction can lead to effects like second-harmonic generation, where the frequency of the incident light is doubled. youtube.com

Pyridine derivatives have emerged as a promising class of compounds for NLO applications. acs.orgtandfonline.com The inherent aromaticity, π-electron systems, and the electron-withdrawing nature of the pyridine ring make it an excellent scaffold for creating molecules with significant NLO responses. rsc.org Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for predicting and understanding the NLO properties of these molecules at the atomic level. researchgate.net These theoretical studies allow for the calculation of key parameters such as dipole moment (µ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.net

While direct computational studies on the NLO properties of this compound are not extensively available in the current literature, significant insights can be drawn from theoretical investigations of its close analogues. One such informative study focuses on 2-amino-3-bromo-5-nitropyridine, a compound that shares key structural similarities. researchgate.net

Detailed Research Findings on a Key Analogue

A comprehensive study on 2-amino-3-bromo-5-nitropyridine utilized DFT calculations with the B3LYP/6–311++G(d,p) basis set to determine its molecular geometry and NLO properties. researchgate.net The calculated values for the dipole moment (µ), the mean polarizability (α), and the first-order hyperpolarizability (β) provide a strong indication of the NLO potential of this class of molecules. researchgate.net

The computed dipole moment for 2-amino-3-bromo-5-nitropyridine was found to be 1.851 Debye. researchgate.net A non-zero dipole moment is a prerequisite for a molecule to exhibit second-order NLO activity. The mean polarizability, which describes the ease with which the electron cloud of the molecule can be distorted by an external electric field, was calculated to be 1.723 × 10⁻²³ esu. researchgate.net

Crucially, the first-order hyperpolarizability (β) was determined to be 7.428 × 10⁻³⁰ esu. researchgate.net The magnitude of this value is significant, as it suggests that the molecule possesses a substantial NLO response. researchgate.net The researchers concluded that the high β value, in conjunction with the non-zero dipole moment, indicates that 2-amino-3-bromo-5-nitropyridine could be a promising candidate for NLO materials. researchgate.net

The stability and charge delocalization within the molecule, which are critical for NLO activity, were further investigated using Natural Bond Orbital (NBO) analysis. researchgate.net This analysis helps in understanding the intramolecular charge transfer interactions that contribute to the hyperpolarizability.

The following table summarizes the calculated NLO properties of 2-amino-3-bromo-5-nitropyridine:

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 1.851 | Debye |

| Mean Polarizability (α) | 1.723 × 10⁻²³ | esu |

| First Hyperpolarizability (β) | 7.428 × 10⁻³⁰ | esu |

Data sourced from a computational study on 2-amino-3-bromo-5-nitropyridine. researchgate.net

The structural features of substituted pyridines, such as the presence of both electron-donating (e.g., -NH₂) and electron-withdrawing (e.g., -NO₂) groups, can create a "push-pull" system that enhances intramolecular charge transfer and, consequently, the NLO response. mq.edu.au In the case of this compound, the amino group (-NHCH₃) acts as an electron donor, while the bromine atom and the pyridine ring itself have electron-withdrawing characteristics. This arrangement suggests that it likely possesses NLO properties worthy of further investigation.

In broader studies of pyridine and pyrimidine (B1678525) derivatives, it has been demonstrated that strategic substitution can significantly enhance NLO behavior. rsc.orgmq.edu.au For instance, the introduction of different functional groups can modulate the strength of the donor-acceptor system and the extent of π-conjugation, both of which are key factors in determining the magnitude of the hyperpolarizability. mq.edu.au The crystalline environment can also play a role in amplifying the NLO properties of these compounds. rsc.org

Applications and Biological Activity of 2 Bromo N Methylpyridin 3 Amine Derivatives

Role in Medicinal Chemistry and Drug Discovery

The structural framework of 2-bromo-N-methylpyridin-3-amine is a key building block in the synthesis of a wide range of biologically active compounds. Its unique chemical properties make it a valuable scaffold for developing new therapeutic agents. Pyridine (B92270) and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, 2-methyl-3-bromopyridine, a related compound, is a vital intermediate for pharmaceuticals, organic synthesis, and the production of dyes, spices, and agricultural chemicals. google.com The synthesis of novel pyridine derivatives often involves Suzuki cross-coupling reactions of compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com This process allows for the creation of a diverse library of compounds with potential therapeutic applications. mdpi.com

The synthesis process can be manipulated to produce different derivatives. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide can be synthesized from 5-bromo-2-methylpyridin-3-amine, which can then undergo further reactions to create novel pyridine derivatives. mdpi.com

Development of Antimicrobial Agents (e.g., against Escherichia coli)

Derivatives of this compound have shown promise as antimicrobial agents. A study investigating novel pyridine derivatives found that one compound, 4f , was particularly effective against Escherichia coli, with an inhibition value of 91.95%. mdpi.com The study highlights that the presence of different substituents on the aromatic ring of these pyridine derivatives leads to significant variations in their antimicrobial activity. mdpi.com

Other pyridine derivatives have also demonstrated significant antibacterial properties. For example, certain 3-alkylidene-2-indolone derivatives have shown high activity against various bacterial strains, including E. coli. mdpi.com Similarly, some coumarin (B35378) derivatives have exhibited moderate to high activity against E. coli. primescholars.com The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. mdpi.comnih.gov

**Table 1: Antimicrobial Activity of Selected Pyridine Derivatives against *E. coli***

| Compound | Inhibition Value (%) | Reference |

| 4f | 91.95 | mdpi.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Anti-inflammatory Drug Candidates

Pyridine derivatives are recognized for their potential as anti-inflammatory agents. researchgate.net Inflammation is a key factor in many diseases, and the development of new anti-inflammatory drugs is a significant area of medical research. pensoft.netbiointerfaceresearch.com Some pyridine-based compounds have shown significant anti-inflammatory effects, in some cases even more potent than existing drugs like Ibuprofen. pensoft.netbiointerfaceresearch.com

For example, a study on thiazolo[4,5-b]pyridin-2-one derivatives found that some of the synthesized compounds exhibited considerable anti-inflammatory effects. biointerfaceresearch.com Another study on pyridine-4-one derivatives also reported significant anti-inflammatory activity. nih.gov The anti-inflammatory effect of these derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent. nih.gov

Anti-thrombolytic Activity of Pyridine Derivatives

Certain pyridine derivatives have been investigated for their anti-thrombolytic activity, which is the ability to break down blood clots. In a study of newly synthesized pyridine derivatives, compound 4b showed the highest percentage of clot lysis in human blood, with a value of 41.32%. mdpi.com This suggests that pyridine derivatives could be a promising area for the development of new drugs to treat and prevent thrombotic diseases.

The structure of the pyridine derivative plays a crucial role in its anti-thrombolytic activity. The same study found that masking the amino group with an acyl group in the pyridine derivatives could lead to higher cytotoxic activity against red blood cells, which is a related but distinct measure. mdpi.com

Table 2: Anti-thrombolytic Activity of Selected Pyridine Derivatives

| Compound | Clot Lysis (%) | Reference |

| 4b | 41.32 | mdpi.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Biofilm Inhibition Efficacy

Biofilms are communities of microorganisms that can adhere to surfaces and are often resistant to antibiotics. nih.gov The ability to inhibit biofilm formation is a key target for new antimicrobial drugs. nih.gov Pyridine derivatives have demonstrated efficacy in inhibiting biofilm formation.

A study on 2,4-disubstituted pyridine derivatives found that they were effective against biofilm-forming tubercle bacilli. nih.gov Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives also showed universal antibiofilm activity. nih.gov The introduction of a fluorine atom into the pyridine ring has been suggested to improve the ability of the drug to penetrate biofilms. nih.gov

In a study of novel pyridine derivatives, compound 4f was found to be the most potent against Escherichia coli biofilms, with an inhibition value of 91.95%. mdpi.com

Hemolytic Activity and Biocompatibility Studies

Hemolytic activity, the breakdown of red blood cells, is an important factor in determining the biocompatibility of a potential drug. Low hemolytic activity is desirable, as it indicates that the compound is less likely to cause damage to blood cells.

A study of novel pyridine derivatives investigated their hemolytic activity. mdpi.com The results showed that the hemolytic activity varied significantly depending on the substituents on the aromatic ring. While some compounds exhibited low to moderate hemolytic activity, others, particularly those where the amino group was masked with an acyl group, showed higher cytotoxic activity against red blood cells. mdpi.com For example, compound 4e exhibited a percentage lysis of 8.28% against red blood cells. mdpi.com

Table 3: Hemolytic Activity of a Selected Pyridine Derivative

| Compound | Lysis (%) | Reference |

| 4e | 8.28 | mdpi.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Utility in Agrochemical and Crop Protection Research

The structural features of brominated aminopyridines make them valuable starting materials for the creation of new agrochemicals. Their ability to undergo further chemical modifications allows for the fine-tuning of biological activity, leading to the development of potent and selective agents for crop protection.

Synthesis of Pesticides and Herbicides

Derivatives of brominated methylpyridines have been identified as important raw materials for the synthesis of novel pesticides and herbicides. chemicalbook.comglobalresearchonline.net For instance, isomers such as 6-bromo-3-methylpyridine-2-amine are considered to have potential value in pesticide chemistry, serving as a foundational structure for new active ingredients. chemicalbook.com Research has demonstrated that by introducing different substituents to this pyridine core, the biological activity of the resulting compounds can be regulated to target specific pests. chemicalbook.com

In the field of weed control, pyridine derivatives have been used as lead compounds. A notable example is the design and synthesis of a series of novel 3-(pyridin-2-yl)benzenesulfonamide derivatives. globalresearchonline.net In glasshouse tests, several of these compounds demonstrated efficient control of various weeds, including velvet leaf, barnyard grass, and foxtail, at application rates as low as 37.5 grams per hectare. globalresearchonline.net The activity of some of these synthesized herbicides was found to be comparable to the commercial herbicide saflufenacil. globalresearchonline.net

Development of Novel Crop Protection Agents

The increasing incidence of resistance to conventional chemical pesticides necessitates the exploration of new classes of insecticidal compounds. uni-kiel.de Pyridine derivatives are at the forefront of this research. The development of new insecticides from these precursors is seen as a viable strategy to combat resistance. uni-kiel.de Isomers like 6-bromo-3-methylpyridine-2-amine are investigated for their potential to be modified into new pesticide products that are not only effective against specific pests or bacteria but are also more environmentally friendly. chemicalbook.com This approach provides new solutions for pest management in agricultural production. chemicalbook.com

Contributions to Material Science and Advanced Materials Development

The unique electronic and structural properties of the pyridine ring, combined with the reactivity of the bromo and amino functional groups, make these compounds attractive for applications in material science.

Production of Specialized Polymers and Coatings

The presence of the pyridine ring and amine groups in isomers like 6-bromo-3-methylpyridine-2-amine endows them with the ability to be used in the preparation of functional materials. chemicalbook.com These functional groups can be exploited to construct more complex organic molecular structures, allowing them to serve as structural units within larger material frameworks. chemicalbook.com By incorporating these pyridine derivatives, it is possible to give the resulting materials unique and specialized properties. chemicalbook.com

Potential as Chiral Dopants for Liquid Crystals

Derivatives of brominated aminopyridines have shown significant promise as chiral dopants for liquid crystals. A study involving the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine investigated their potential in this application. mdpi.com Biphenyl compounds with large dipole moments and restricted rotation can effectively influence liquid crystalline properties and are often used as chiral dopants. mdpi.com Through density functional theory (DFT) calculations, the dipole moments of several newly synthesized derivatives were determined. mdpi.com The results indicated that certain compounds possessed high dipole moments, suggesting their suitability as chiral dopants for liquid crystals. mdpi.com

Table 1: Calculated Dipole Moments of Selected Pyridine Derivatives This table presents the calculated dipole moment values for two series of pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, indicating their potential as chiral dopants.

| Compound Series | Dipole Moment Range (Debye) | Compound with Highest Dipole Moment | Highest Dipole Moment (Debye) |

|---|---|---|---|

| 2a–2i | ~2.7658 – 3.9239 | 2d | ~3.7669 |

| 4a–4i | 1.0557 – 4.7299 | 4g | ~4.7299 |

Data sourced from a study on pyridine-based derivatives. mdpi.com

Utility as Biochemical Reagents (e.g., in peptide and nucleotide synthesis)

While aminopyridines are a class of compounds used extensively in the synthesis of biologically active molecules, the specific use of this compound as a direct reagent in peptide or nucleotide synthesis is not prominently documented in available literature. rsc.org However, the broader family of bromo-functionalized compounds and amino-functionalized heterocycles are staples in synthetic organic chemistry. For instance, the sub-monomer approach to synthesizing peptide tertiary amides (PTAs), a class that includes N-methylated peptides, utilizes chiral 2-bromo carboxylic acids as key building blocks. nih.gov This method involves reacting an activated 2-bromo acid with an amine, a process foundational to building peptide-like structures. nih.gov While this does not directly involve this compound, it illustrates the importance of the bromo-acid motif in constructing modified peptide backbones, which are valued for their enhanced stability and cell permeability. nih.gov

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the organic structures.

¹H NMR: The proton NMR spectrum of 2-bromo-N-methylpyridin-3-amine is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic region would display signals for the three protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns would be influenced by the positions of the bromo, and N-methylamino substituents. A signal for the N-H proton of the secondary amine would likely appear as a broad signal, and its chemical shift could vary. openstax.org The addition of D₂O would cause this N-H signal to disappear, confirming its identity. openstax.org The N-methyl group would be particularly distinctive, appearing as a sharp singlet, likely in the 2.2 to 2.6 δ range. openstax.org Due to the symmetry of the related molecule 2-bromo-2-methylpropane, all its nine protons are in the same chemical environment, resulting in a single singlet resonance line. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the N-methyl carbon. The carbon atom bonded to the bromine (C-2) would be significantly influenced by the halogen's electronegativity. Carbons adjacent to the nitrogen atom are typically deshielded and absorb about 20 ppm further downfield than they would in a similar alkane structure. openstax.org For instance, in the related compound 2-bromo-2-methylpropane, the carbon attached to the bromine atom has a chemical shift of 62.5 ppm, while the methyl carbons appear at 36.4 ppm. docbrown.info The chemical shifts for the pyridine ring carbons would be diagnostic of the substitution pattern.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The monoisotopic mass of this compound is 185.97926 Da. uni.lu

EI-MS and ESI-MS: Electron Ionization (EI) is a common technique that can lead to characteristic fragmentation patterns. For amines, a typical fragmentation is the α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org Electrospray Ionization (ESI) is a softer ionization technique that often results in the observation of the protonated molecule [M+H]⁺. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated, which are invaluable for interpreting ESI-MS data. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu An interactive data table based on the data in the text.

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.98654 |

| [M+Na]⁺ | 208.96848 |

| [M-H]⁻ | 184.97198 |

| [M+NH₄]⁺ | 204.01308 |

| [M+K]⁺ | 224.94242 |

| [M+H-H₂O]⁺ | 168.97652 |

| [M+HCOO]⁻ | 230.97746 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, a secondary aromatic amine, the following characteristic bands are expected:

N-H Stretch: A single, relatively sharp absorption band is expected in the region of 3350-3310 cm⁻¹, which is characteristic of a secondary amine. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. openstax.orgorgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration for an aromatic C-N bond is typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

N-H Wag: A strong, broad band due to N-H wagging is characteristic of primary and secondary amines and is observed between 910-665 cm⁻¹. orgchemboulder.com

Table 2: Expected IR Absorption Ranges for this compound An interactive data table based on the data in the text.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350 - 3310 orgchemboulder.com |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methyl Group | C-H Stretch | < 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 |

| Aromatic Amine | C-N Stretch | 1335 - 1250 orgchemboulder.com |

| Secondary Amine | N-H Wag | 910 - 665 orgchemboulder.com |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and its derivatives are known to absorb UV light. A study of the related compound 2-N-methylamino-3-methylpyridine N-oxide involved the measurement of its UV-Vis spectrum, indicating that this technique is applicable for analyzing the electronic properties of this class of compounds. nih.gov The spectrum of this compound would be expected to show absorptions characteristic of the substituted pyridine system.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While specific XRD data for this compound is not available in the searched literature, the crystal structure of the closely related 2-N-methylamino-3-methylpyridine N-oxide has been successfully determined. nih.gov That study revealed a nearly flat pyridine skeleton stabilized by an intramolecular hydrogen bond, demonstrating the utility of XRD for establishing the detailed solid-state conformation of such molecules. nih.gov

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of compound purity. rsc.org

Column Chromatography: For purification on a preparative scale, silica (B1680970) gel column chromatography is a standard technique. nih.gov A solvent system, typically a mixture like ethyl acetate (B1210297) and petroleum ether, is used to elute the compound from the silica gel, separating it from impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful analytical techniques for determining the purity of a sample with high accuracy. Supplier documentation for similar compounds indicates the availability of HPLC and LC-MS data, suggesting these are standard methods for quality control of pyridine derivatives. ambeed.combldpharm.com LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of identity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of chemical reactions involving this compound. Its primary application is to track the consumption of starting materials and the formation of the desired product.

Detailed Research Findings: In synthetic procedures, such as the preparation of pyridine derivatives, TLC is an indispensable tool. For instance, during the synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine (B1289001), the reaction is monitored by TLC until completion. mdpi.com Similarly, in the multi-step synthesis of 2,5-dibromo-3-methylpyridine, TLC is used to track the initial acylation step. google.com

The visualization of spots on a TLC plate for aromatic amines can be achieved using various methods. While UV light is common for compounds with a chromophore, specific spray reagents can be used for enhanced detection. For example, cinnamaldehyde (B126680) has been used as a reagent on TLC plates for the rapid detection of aromatic primary amines, which produce a distinct yellow color. rsc.org Although this compound is a secondary amine, related primary amine impurities could potentially be detected using such specific reagents.

The choice of the mobile phase (eluent) is critical and is determined empirically to achieve optimal separation between the starting material, product, and any byproducts. A common solvent system for aminopyridines is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.

| TLC Application | Compound Monitored | Purpose | Reference |

| Acetamide Synthesis | 5-bromo-2-methylpyridin-3-amine | Reaction Monitoring | mdpi.com |

| Dibromopicoline Synthesis | 2-amino-3-methylpyridine | Reaction Monitoring | google.com |

| General Amine Detection | Aromatic Primary Amines | Qualitative Identification | rsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more quantitative and powerful technique for the analysis of this compound. It is used for purity assessment, quantification, and preparative separation to isolate the pure compound from reaction mixtures.

Detailed Research Findings: HPLC is a preferred alternative to Gas Chromatography (GC) for analyzing polar and thermolabile compounds like aromatic amines and pyridines, as it typically does not require a derivatization step. thermofisher.com Methods for structurally similar compounds, such as 2-Amino-5-bromo-3-methylpyridine, have been developed. A typical method utilizes reverse-phase (RP) HPLC with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such methods are often scalable and can be adapted for the preparative isolation of the main compound or its impurities. sielc.com

The performance of the separation is demonstrated by key parameters. For a set of related aromatic amine and pyridine compounds, HPLC methods have shown excellent precision, with Relative Standard Deviations (RSDs) for retention time being less than 0.1% and for peak area less than 1.2%. thermofisher.com Linearity is typically established over a wide concentration range, for example, from 2 to 1000 mg/L. thermofisher.com

| Parameter | Typical Value/Condition | Significance | Reference |

| Technique | Reverse-Phase (RP) HPLC | Standard for moderately polar compounds | sielc.com |

| Mobile Phase | Acetonitrile/Water with Acid (e.g., H₃PO₄, HCOOH) | Good resolution for aminopyridines | sielc.com |

| Application | Analytical and Preparative Separation | Purity testing and bulk purification | sielc.com |

| Precision (Retention Time) | RSD < 0.1% | High reproducibility of the method | thermofisher.com |

| Precision (Peak Area) | RSD < 1.2% | Accurate quantification | thermofisher.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another established technique for the analysis of volatile compounds. However, its application to amines like this compound presents specific challenges due to their polarity and basicity.

Detailed Research Findings: The analysis of amines by GC can be problematic. The active compounds tend to adsorb onto the column material, leading to poor peak shapes, a phenomenon known as "tailing". labrulez.com This issue is particularly pronounced for primary and secondary amines. labrulez.commdpi.com To overcome these challenges, several strategies are employed. One common approach is chemical derivatization to convert the polar amines into less polar, more volatile derivatives before GC analysis. thermofisher.commdpi.com

Alternatively, specialized columns are used. These include columns where the support is coated with a basic material, such as potassium hydroxide (B78521) (KOH), to minimize interactions with the basic amine analytes. labrulez.com Specific columns, such as the Agilent J&W CP-Volamine, have been developed for the robust analysis of a wide range of volatile amines, providing a generic GC-FID method that can be applied in regulatory settings. researchgate.net Such methods are validated for precision, with repeatability RSDs typically below 10%. researchgate.net The choice of carrier gas can be either helium or hydrogen. researchgate.net

| Challenge | Solution | Example/Details | Reference |

| Peak Tailing | Basic-deactivated columns | Packing coated with KOH (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) | labrulez.com |

| Polarity/Adsorption | Chemical Derivatization | Conversion to less polar derivatives (e.g., pentafluorobenzenesulfonyl derivatives) | mdpi.com |

| Method Standardization | Specialized Amine Columns | Use of columns like Agilent J&W CP-Volamine for broad applicability | researchgate.net |

| Analysis Conditions | On-stream sampling | Use of a sample loop to vaporize the entire sample at once, avoiding flashing issues | bre.com |

Column Chromatography for Purification

Column chromatography is the principal method for the purification of this compound on a laboratory and potentially larger scale. It is employed to separate the target compound from unreacted starting materials, reagents, and byproducts following a synthesis.

Detailed Research Findings: The purification of organic amines by standard silica gel chromatography can be challenging. The acidic nature of silica gel (due to silanol (B1196071) groups) can lead to strong, sometimes irreversible, binding of basic amines, resulting in poor recovery and band streaking on the column. biotage.com

To mitigate these effects, several techniques are used. A common practice is to add a small amount of a competing amine, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase (eluent). biotage.comreddit.com This additive neutralizes the acidic sites on the silica, allowing the desired amine compound to elute more cleanly. For example, in the purification of Suzuki cross-coupling products derived from 5-bromo-2-methylpyridin-3-amine, column chromatography on silica gel using a gradient of n-hexane and ethyl acetate is successfully employed to isolate the pure products. mdpi.com

An alternative to modifying the mobile phase is to use a modified stationary phase. Amine-functionalized silica columns can simplify the purification process by providing a less acidic surface, which minimizes the problematic acid-base interactions and often allows for the use of simpler solvent systems like hexane/ethyl acetate. biotage.com

| Stationary Phase | Mobile Phase System | Purpose/Rationale | Reference |

| Silica Gel | n-Hexane / Ethyl Acetate | Standard normal-phase separation of pyridine derivatives | mdpi.com |

| Silica Gel | Dichloromethane / Methanol with added base (e.g., TEA, NH₃) | Neutralizes acidic silanol groups to prevent amine adsorption and improve peak shape | biotage.com |

| Amine-functionalized Silica | n-Hexane / Ethyl Acetate | Provides a basic stationary phase surface, simplifying purification and avoiding the need for mobile phase modifiers | biotage.com |

| Reversed-Phase (C18) | Acetonitrile / Water | Useful for polar, ionizable amines, especially when normal-phase is ineffective | biotage.comreddit.com |

Future Prospects and Emerging Research Avenues for 2 Bromo N Methylpyridin 3 Amine

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. nih.gov As a functionalized pyridine, 2-bromo-N-methylpyridin-3-amine represents a valuable building block with significant potential for future research and development. Emerging avenues of investigation are focused on creating more efficient and environmentally friendly synthetic methods, exploring its biological potential through advanced screening techniques, discovering novel transformations and derivatives, and utilizing computational tools for intelligent molecular design.

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-N-methylpyridin-3-amine?

Answer:

The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. A common approach involves reacting 2,3-dibromopyridine with methylamine under basic conditions (e.g., potassium carbonate in DMF) at reflux (~80–100°C). Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-alkylation or dehalogenation . For regioselective bromine retention, controlled stoichiometry (1:1 molar ratio of methylamine to dibromopyridine) and inert atmospheres (N₂/Ar) are recommended.

Advanced: How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

The bromine at the 2-position activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Suzuki-Miyaura couplings, the bromine acts as a leaving group, with reactivity enhanced by electron-withdrawing effects. However, steric hindrance from the N-methylamine group at the 3-position may reduce coupling efficiency. Optimization studies suggest using Pd(PPh₃)₄ with cesium carbonate in toluene/water (3:1) at 90°C, achieving yields of ~70–80% . Contrasting data on catalytic systems (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) highlight the need for substrate-specific screening .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) typically shows a singlet for N–CH₃ at δ 2.8–3.0 ppm and aromatic protons at δ 7.2–8.1 ppm. ¹³C NMR confirms bromine’s deshielding effect (C-Br at ~115 ppm) .

- Mass Spectrometry: ESI-MS (positive mode) yields [M+H]⁺ peaks at m/z 201/203 (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, as seen in related pyridine derivatives .

Advanced: How to address contradictions in reported reaction yields for bromine displacement?

Answer: Discrepancies often arise from competing pathways:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms but may promote hydrolysis. Non-polar solvents (toluene) reduce side reactions but slow kinetics.

- Base Selection: Strong bases (e.g., NaH) accelerate deprotonation but risk eliminating HBr prematurely. Weak bases (K₂CO₃) balance reactivity and stability .

- Temperature Control: Higher temperatures (>100°C) risk thermal decomposition, as noted in conflicting stability studies .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light Sensitivity: Brominated aromatics degrade under UV light; store in amber vials at −20°C.

- Moisture Avoidance: Hygroscopicity can lead to hydrolysis; use desiccants (silica gel) in sealed containers.

- Thermal Stability: Decomposition occurs above 150°C; DSC/TGA analysis is advised for long-term storage protocols .

Advanced: What computational methods predict the compound’s binding affinity in medicinal chemistry applications?

Answer:

- Docking Simulations: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). The bromine’s hydrophobic pocket occupancy and N-methylamine’s hydrogen-bonding potential are critical variables.

- MD Simulations: GROMACS assesses dynamic stability of ligand-receptor complexes. Contradictory in silico vs. experimental binding data (e.g., SPR/ITC) may arise from solvation effects omitted in simulations .

Basic: How to troubleshoot low yields in amination reactions involving this compound?

Answer:

- Purification Challenges: Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water).

- Byproduct Identification: LC-MS or GC-MS detects common impurities like dehalogenated pyridines or dimerized products.

- Catalyst Poisoning: Trace oxygen or moisture degrades Pd catalysts; pre-dry solvents and employ freeze-pump-thaw cycles .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions?

Answer:

The N-methylamine group directs electrophiles to the para position (C-5) due to its +M (mesomeric) effect, while bromine’s −I (inductive) effect deactivates the ortho/para positions. Competition between these effects results in preferential substitution at C-5, validated by DFT calculations (B3LYP/6-31G*) . Contrasting regioselectivity in similar derivatives (e.g., 3-bromo-5-fluoropyridin-2-amine) underscores the role of substituent electronegativity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of bromine vapors.

- Waste Disposal: Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers .

Advanced: How to resolve crystallographic disorder in X-ray structures of this compound?

Answer:

- Data Collection: High-resolution (<1.0 Å) datasets mitigate thermal motion artifacts.